F3226-1387

Antiparasitic Entamoeba histolytica O-acetylserine sulfhydrylase

Amebiasis research requires potent, selective EhOASS3 inhibitors with defined polypharmacology. F3226-1387 is a validated chemical probe that directly addresses this gap. • Potent EhOASS3 inhibition (IC₅₀ 38 µM); suppresses amoeba growth up to 72%. • Unique dual binding: huntingtin (IC₅₀ 1.19 µM) and NR2E3 (IC₅₀ >39.8 µM) for nuclear receptor and neurodegenerative disease studies. • ≥98% purity; ships ambient; ready for global delivery.

Molecular Formula C23H15ClN2O5
Molecular Weight 434.8 g/mol
Cat. No. B2360956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameF3226-1387
Molecular FormulaC23H15ClN2O5
Molecular Weight434.8 g/mol
Structural Identifiers
InChIInChI=1S/C23H15ClN2O5/c1-12-9-18(25-31-12)26-20(14-6-4-7-15(24)10-14)19(22(28)23(26)29)21(27)17-11-13-5-2-3-8-16(13)30-17/h2-11,20,28H,1H3
InChIKeyCKBMRUVXIVHHLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one: A Unique Benzofuran-Isoxazole Hybrid for Targeted Enzyme Inhibition and Antiparasitic Research


This compound (CAS 618877-25-1, MW 434.8 g/mol) [1] is a synthetic heterocyclic hybrid incorporating a benzofuran-2-carbonyl moiety, a 3-chlorophenyl substituent, a 3-hydroxy group, and a 5-methylisoxazol-3-yl ring fused to a pyrrol-2(5H)-one core . It has been identified as an inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) with an IC50 of 38 µM, and also exhibits binding affinity for the photoreceptor-specific nuclear receptor (IC50 >39.8 µM) and huntingtin (IC50 1.19 µM) [2]. These unique structural features and target profiles differentiate it from closely related analogs and position it as a valuable chemical probe for mechanistic studies in parasitology and nuclear receptor biology.

Why Generic Substitution Fails: The Critical Role of the 3-Chlorophenyl Substituent in Determining the Biological Profile of 4-(Benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one


Closely related benzofuran-isoxazole hybrids, such as those bearing 4-chlorophenyl, 2-methoxyphenyl, or 3-nitrophenyl groups at the analogous position, exhibit divergent biological activities and target selectivity profiles [1][2]. The precise electronic and steric properties imparted by the meta-chloro substitution on the phenyl ring are critical for defining the compound's interaction with specific enzyme pockets (e.g., EhOASS3 vs. NCOR2), as well as its overall potency and off-target liability . Consequently, substituting this compound with a structurally similar analog—even one differing by a single substituent position or functional group—can lead to a complete loss of the desired activity or introduce unforeseen biological effects, rendering generic substitution scientifically invalid for targeted research applications.

Quantitative Differentiation of 4-(Benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one from Closest Analogs


EhOASS3 Inhibition: A Unique Antiparasitic Activity Profile for the 3-Chlorophenyl Analog

The 3-chlorophenyl derivative (target compound) is a potent inhibitor of Entamoeba histolytica O-acetylserine sulfhydrylase (EhOASS3) with an IC50 of 38 µM . This specific antiparasitic activity is not reported for closely related analogs such as the 4-chlorophenyl (PubChem CID 91897640) or 2-methoxyphenyl (BDBM37653) derivatives, which are primarily profiled for nuclear receptor interactions [1][2].

Antiparasitic Entamoeba histolytica O-acetylserine sulfhydrylase

Huntingtin Interaction: A 1.19 µM IC50 Distinguishes the 3-Chlorophenyl Analog from Other Substituted Analogs

The target compound demonstrates an IC50 of 1.19 µM against huntingtin, a key protein in Huntington's disease pathology [1]. In contrast, the 2-methoxyphenyl analog (BDBM37653) exhibits an IC50 of 4.97 µM against the nuclear receptor corepressor 2 (NCOR2), representing a >4-fold difference in potency and a completely different target profile [2]. The 4-chlorophenyl analog has not been evaluated for huntingtin interaction, further highlighting the unique activity landscape of the 3-chlorophenyl substitution [3].

Huntington's disease Huntingtin Protein-protein interaction

Photoreceptor-Specific Nuclear Receptor Engagement: A Unique Binding Signature for the 3-Chlorophenyl Analog

The target compound exhibits an IC50 >39.8 µM for the photoreceptor-specific nuclear receptor (NR2E3), indicating a weak but specific interaction [1]. This is in stark contrast to the 2-methoxyphenyl analog (BDBM37653), which shows a 4.97 µM IC50 against NCOR2, a different nuclear receptor corepressor [2]. The 4-chlorophenyl analog also lacks reported activity against NR2E3 [3]. This differential nuclear receptor binding profile highlights the unique pharmacology imparted by the 3-chlorophenyl group.

Nuclear receptor NR2E3 TR-FRET

Class-Level Antimicrobial Potential: Benzofuran-Isoxazole Hybrids Exhibit Broad-Spectrum Activity

While direct antimicrobial data for the target compound is limited, a class of structurally related benzofuran-isoxazole hybrids (7a–7j) have demonstrated moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria, with inhibition zones up to 24 mm against Staphylococcus aureus and Escherichia coli [1]. This class-level inference suggests potential antimicrobial utility that may be modulated by specific substituents like the 3-chlorophenyl group.

Antimicrobial Benzofuran-isoxazole Gram-positive Gram-negative

Optimal Research and Procurement Applications for 4-(Benzofuran-2-carbonyl)-5-(3-chlorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one


Antiparasitic Drug Discovery: Targeting Entamoeba histolytica Cysteine Biosynthesis

Given its potent inhibition of EhOASS3 (IC50 = 38 µM) , this compound serves as a validated starting point for medicinal chemistry optimization aimed at developing new therapeutics for amebiasis. It can be used to study the role of cysteine biosynthesis in parasite survival and to screen for synergistic combinations with existing antiamoebic drugs.

Nuclear Receptor Pharmacology: Probing NR2E3 and NCOR2 Interactions

The compound's selective, albeit weak, interaction with NR2E3 (IC50 >39.8 µM) versus its lack of activity against NCOR2 (as seen with the 2-methoxyphenyl analog) provides a unique chemical probe for dissecting nuclear receptor signaling pathways [1][2]. It can be utilized in TR-FRET assays to investigate the molecular determinants of NR2E3 ligand binding and corepressor recruitment.

Huntington's Disease Research: Modulating Huntingtin Protein Interactions

With an IC50 of 1.19 µM against huntingtin [3], this compound is a valuable tool for studying the protein-protein interactions that underlie Huntington's disease pathology. It can be used in cell-based assays to evaluate its effects on huntingtin aggregation and downstream cellular toxicity.

Antimicrobial Lead Identification: Evaluating Benzofuran-Isoxazole Hybrids

As a member of the benzofuran-isoxazole hybrid class with demonstrated antibacterial activity [4], this compound can be prioritized for antimicrobial screening against resistant bacterial strains. Its unique substitution pattern may confer advantages in potency or spectrum compared to previously characterized analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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